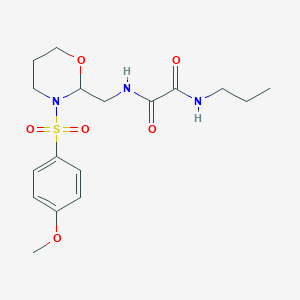
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains an oxazinan ring, which is a type of heterocyclic ring containing oxygen and nitrogen atoms . It also contains a sulfonyl group attached to a methoxyphenyl group, and an oxalamide group. These groups could influence the compound’s reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the sulfonyl group is often involved in substitution reactions . The oxazinan ring could potentially undergo ring-opening reactions under certain conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could influence its solubility in different solvents . The oxazinan ring could influence its stability and reactivity .
Aplicaciones Científicas De Investigación
Antiandrogen Activity and Androgen-Responsive Diseases
- Synthesis and Structure-Activity Relationships: A series of sulfone and sulfoxide derivatives, including those with methoxyphenyl sulfonyl groups similar to your compound, have been synthesized and tested for antiandrogen activity. These compounds, particularly those in the methyl series, were found to be potent antiandrogens, showing promise for the treatment of androgen-responsive diseases such as benign and malignant tumors (Tucker, Crook, & Chesterson, 1988).
Antitumor Activity
- Cell-based Antitumor Screens: Compounds from sulfonamide-focused libraries were evaluated in cell-based antitumor screens, leading to the discovery of potent cell cycle inhibitors that progressed to clinical trials. These studies highlight the potential of sulfonamide derivatives in developing novel antiproliferative agents for cancer treatment (Owa et al., 2002).
Synthesis of Bicyclic Sultams
- Novel Syntheses: Research into the synthesis of bicyclic sultams with methyl 1-sulfonylcyclopropane-1-carboxylate moieties demonstrates the versatility of sulfonyl groups in creating complex molecular architectures, which could have implications in drug design and development (Rassadin et al., 2009).
Enzyme Inhibition for Drug Design
- Carbonic Anhydrase and Acetylcholinesterase Inhibitors: The incorporation of sulfonyl and benzamide pharmacophores has led to the development of compounds with significant inhibitory potential against enzymes such as human carbonic anhydrase I and II and acetylcholinesterase. This research provides a foundation for the development of new therapeutics targeting a range of diseases (Tuğrak et al., 2020).
Herbicide Degradation and Environmental Impact
- Hydrolysis and Degradation Pathways: Studies on the hydrolysis of sulfonylurea herbicides provide insights into their environmental degradation pathways, highlighting the stability of these compounds in various pH conditions and their potential impacts on agricultural practices (Braschi et al., 1997).
Direcciones Futuras
Propiedades
IUPAC Name |
N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-3-9-18-16(21)17(22)19-12-15-20(10-4-11-26-15)27(23,24)14-7-5-13(25-2)6-8-14/h5-8,15H,3-4,9-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEWDQCVQZRWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-fluorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2576895.png)
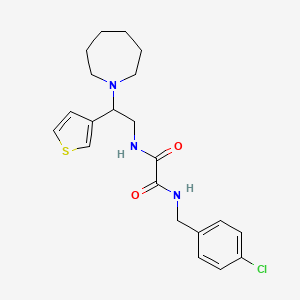
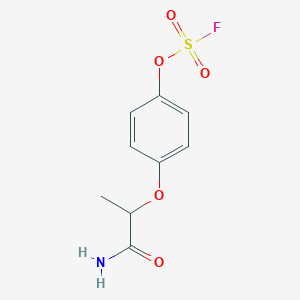
![N'-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2576899.png)
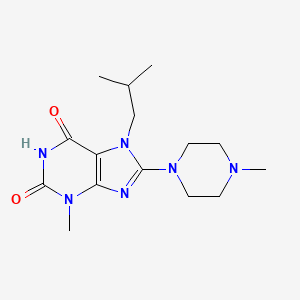
![N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2576903.png)
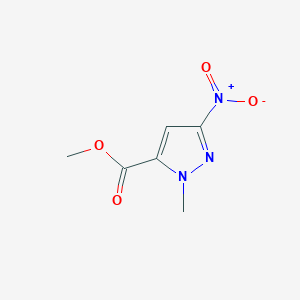
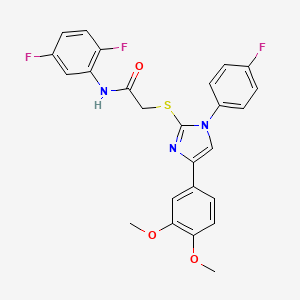
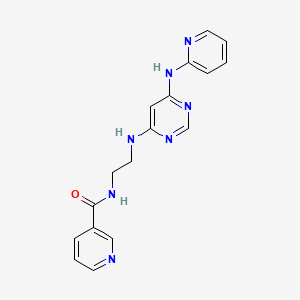
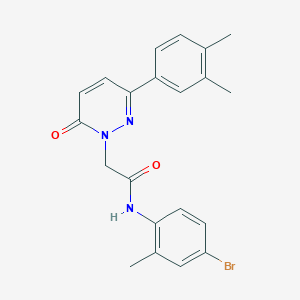
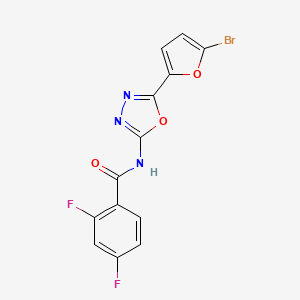
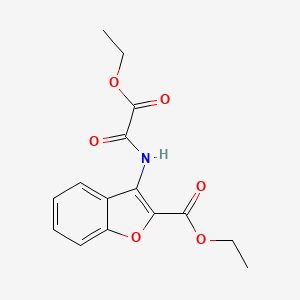
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2576914.png)
![2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide](/img/structure/B2576915.png)